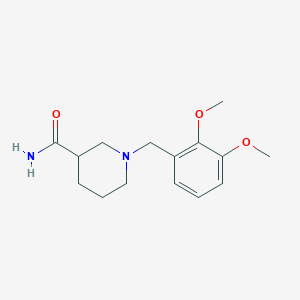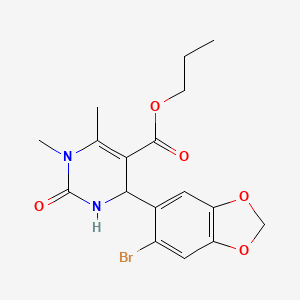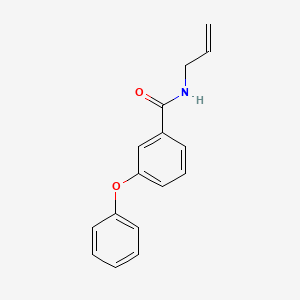
N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine, commonly known as 3-BrPA, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound is a derivative of 3-bromopyruvate, which is a known inhibitor of glycolysis. 3-BrPA has been shown to inhibit glycolysis in cancer cells, leading to cell death. In
Mecanismo De Acción
The mechanism of action of 3-BrPA involves the inhibition of glycolysis in cancer cells. Glycolysis is the process by which cells convert glucose into energy. Cancer cells rely heavily on glycolysis to meet their energy needs, and inhibition of this process can lead to cell death. 3-BrPA inhibits glycolysis by targeting the enzyme hexokinase, which is responsible for the first step in glycolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-BrPA are primarily related to its inhibition of glycolysis. In cancer cells, this inhibition leads to decreased ATP production, increased oxidative stress, and ultimately, cell death. In normal cells, the effects of 3-BrPA are less pronounced, as these cells are able to utilize other energy sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-BrPA in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of glycolysis inhibition specifically in cancer cells, without affecting normal cells. However, one limitation of using 3-BrPA is its relatively low yield and purity, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-BrPA. One area of focus is the development of more efficient synthesis methods for this compound. Additionally, researchers are exploring the potential use of 3-BrPA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 3-BrPA in other diseases that rely heavily on glycolysis, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, 3-BrPA is a promising small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. Its selectivity for cancer cells and ability to inhibit glycolysis make it an attractive candidate for further research. While there are limitations to using 3-BrPA in lab experiments, there are several future directions for research on this compound that hold promise for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 3-BrPA involves the reaction of 3-bromobenzaldehyde with 7-chloro-4-methylquinoline-2-amine in the presence of a base. The reaction proceeds through a condensation reaction to form the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
The primary scientific research application of 3-BrPA is in cancer therapy. This compound has been shown to selectively target cancer cells by inhibiting glycolysis, which is the primary energy source for cancer cells. By inhibiting glycolysis, 3-BrPA can induce cell death in cancer cells, while leaving normal cells unharmed. This makes 3-BrPA a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2/c1-11-7-17(20-10-12-3-2-4-13(18)8-12)21-16-9-14(19)5-6-15(11)16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCFKVGPZQKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4964361.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)
![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)
![5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)

![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)


![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)